molecular formula C14H13NO3S2 B4181580 methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate

methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B4181580
M. Wt: 307.4 g/mol
InChI Key: UMRHYDBDVRJOIR-UHFFFAOYSA-N
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Description

The chemical compound methyl 3-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate belongs to a class of thiophene derivatives known for their versatile chemical properties and applications in various fields including materials science and pharmaceuticals. Thiophene derivatives are widely studied for their unique electronic and photophysical properties.

Synthesis Analysis

Synthesis of thiophene derivatives, such as methyl 3-amino-2-thiophene carboxylate, often involves reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates can further react with primary amines, hydrazine, and phenylhydrazine to yield thiophene-based compounds (Hajjem, Khoud, & Baccar, 2010). Another pathway involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to polyfunctional thiophene derivatives with significant photophysical properties (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the title compound, often features a central thiophene ring substituted with various functional groups that significantly influence the compound's properties and reactivity. Single crystal X-ray diffraction methods have confirmed the structures of such compounds, revealing detailed geometrical parameters and intramolecular interactions (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including cyclization, acylation, and substitution reactions, which can be utilized to synthesize a wide range of heterocyclic compounds with diverse biological and chemical properties. The reactivity of the ester and imidate groups in these compounds plays a crucial role in determining the types of reactions and products formed (Hajjem, Khoud, & Baccar, 2010).

Safety and Hazards

Methyl 3-amino-2-thiophenecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-14(17)13-11(7-8-19-13)15-12(16)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRHYDBDVRJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(phenylsulfanyl)acetamido]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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